N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]-1-propan-2-ylpyrazole-3-carboxamide
Description
N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]-1-propan-2-ylpyrazole-3-carboxamide is a complex organic compound featuring a 1,2,4-oxadiazole ring, an oxane ring, and a pyrazole ring
Properties
IUPAC Name |
N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]-1-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3/c1-10(2)19-6-3-11(17-19)12(20)16-14(4-7-21-8-5-14)13-15-9-22-18-13/h3,6,9-10H,4-5,7-8H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREFFQPBGFIQBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C(=O)NC2(CCOCC2)C3=NOC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]-1-propan-2-ylpyrazole-3-carboxamide typically involves multi-step reactions. The process begins with the formation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of amidoximes with carboxylic acids or their derivatives under dehydrating conditions . The oxane ring is then introduced through a nucleophilic substitution reaction, followed by the formation of the pyrazole ring via cyclization of hydrazines with 1,3-diketones .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]-1-propan-2-ylpyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]-1-propan-2-ylpyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]-1-propan-2-ylpyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The compound’s effects are mediated through various biochemical pathways, including signal transduction and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: Known for their broad spectrum of biological activities, including anticancer and antimicrobial properties.
Pyrazole derivatives: Widely studied for their anti-inflammatory and analgesic effects.
Uniqueness
N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]-1-propan-2-ylpyrazole-3-carboxamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the oxane ring, in particular, enhances its stability and solubility, making it a valuable compound for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
